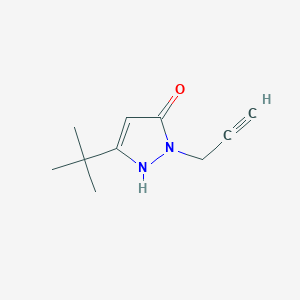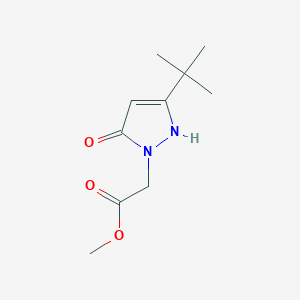![molecular formula C9H13ClN2O B1484030 3-(Chlorométhyl)-2-éthyl-2,4,6,7-tétrahydropyrano[4,3-c]pyrazole CAS No. 2092792-69-1](/img/structure/B1484030.png)
3-(Chlorométhyl)-2-éthyl-2,4,6,7-tétrahydropyrano[4,3-c]pyrazole
Vue d'ensemble
Description
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds. This is mainly due to its ease of preparation and pharmacological activity .Chemical Reactions Analysis
Pyrazoles have tautomerism because of the moving C-N double bond inside the heterocycle . Pyrazole’s 1H-tautomer is known as 1H-pyrazole .Physical and Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Applications De Recherche Scientifique
Activités antibactériennes et antifongiques
Les dérivés du pyrazole ont été étudiés pour leurs propriétés antibactériennes et antifongiques. La présence de groupes méthyles donneurs d'électrons et de groupes fonctionnels halogénés dans ces composés a montré une activité prometteuse dans ce domaine .
Propriétés antioxydantes
Certains dérivés du pyrazole synthétisés par des réactions spécifiques ont démontré des activités antioxydantes significatives .
Activités pharmacologiques
Les dérivés du pyrazole sont connus pour une large gamme de fonctions pharmacologiques, y compris l'activité antiproliférative contre certaines enzymes et lignées cellulaires cancéreuses .
Synthèse écologique
Les progrès récents des techniques de synthèse mettent l'accent sur les attributs écologiques en utilisant des catalyseurs non toxiques, thermiquement stables et rentables .
Techniques de synthèse
Des protocoles innovants pour la synthèse de dérivés du pyrazole ont été développés, qui pourraient être applicables à votre composé pour diverses applications synthétiques .
Applications des composés hétérocycliques
En tant que classe spéciale de composés N-hétérocycliques (NHCps), les dérivés du pyrazole ont des applications dans le développement de cycles hétéroaromatiques à cinq chaînons avec des propriétés uniques .
Safety and Hazards
Orientations Futures
The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . This review highlights some of the most recent and strategic examples regarding the synthesis and properties of different pyrazole derivatives .
Mécanisme D'action
Target of action
Pyrazole compounds have been found to interact with various targets, including estrogen receptors and alcohol dehydrogenase .
Mode of action
The exact mode of action can vary depending on the specific pyrazole compound and its target. For example, some pyrazole compounds can inhibit the activity of their target proteins, leading to various downstream effects .
Biochemical pathways
Pyrazole compounds can affect various biochemical pathways depending on their targets. For instance, if a pyrazole compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or alter that pathway .
Result of action
The molecular and cellular effects of pyrazole compounds can be diverse, depending on their specific targets and modes of action. Some pyrazole compounds have shown promising antimicrobial, anti-inflammatory, and antitumor activities .
Analyse Biochimique
Biochemical Properties
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole and CDK2 results in the inhibition of CDK2 activity, thereby affecting cell cycle progression. Additionally, this compound has been observed to bind to other biomolecules, such as DNA and RNA, influencing their stability and function.
Cellular Effects
The effects of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis, such as the p53 and Bcl-2 pathways. Furthermore, 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole affects gene expression by modulating the activity of transcription factors and altering the expression levels of genes involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 activity by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can induce DNA damage by forming adducts with DNA, leading to the activation of DNA damage response pathways and subsequent cell cycle arrest or apoptosis. The compound also modulates the activity of various signaling molecules, such as kinases and phosphatases, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and effects of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole over time have been studied extensively in laboratory settings. This compound exhibits moderate stability under physiological conditions, with a half-life of approximately 24 hours . Over time, it undergoes degradation, resulting in the formation of various metabolites. Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies. In vivo studies have demonstrated that prolonged administration of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole leads to significant changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily affects cell cycle regulation and apoptosis . At higher doses, it can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its absorption, distribution, and elimination from the body.
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells via specific transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA, influencing their stability and function . Additionally, it can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it modulates the activity of various signaling molecules and enzymes. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, directing it to specific compartments or organelles.
Propriétés
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALGXXJOCKNWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)
![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483948.png)






![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)





